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DCG04

cysteine protease profiling activity-based protein profiling chemical proteomics

Researchers requiring covalent labeling of active cysteine cathepsins with subsequent streptavidin-based enrichment face a critical gap: generic epoxide inhibitors (e.g., E-64) lack a biotin handle, preventing pull-down and detection. DCG04 solves this with a dual-function architecture-an E-64-derived epoxysuccinate warhead that irreversibly alkylates catalytic cysteine thiols, plus a distal biotin tag for streptavidin-HRP Western blot or avidin-mediated LC-MS/MS identification. • Enables enrichment of labeled proteases from complex lysates without target-specific antibodies. • Multivalent M6PR ligand directs probe to endolysosomal compartments, concentrating at cathepsin-active sites. • Discriminates cathepsin B vs. L activity changes in a single labeling reaction (validated in KB-3-1 cells).

Molecular Formula C43H66N8O11S
Molecular Weight 903.1 g/mol
Cat. No. B15353079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCG04
Molecular FormulaC43H66N8O11S
Molecular Weight903.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N
InChIInChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30-,31-,32-,35-,36-,37-/m0/s1
InChIKeyMHOVYDVXSWUHAZ-JWZOSVBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCG04 Activity-Based Probe (Cysteine Cathepsins) and M6PR Ligand — Scientific Selection Guide


DCG04 (CAS 314263-42-8; also designated DCG-04, CD-892) is a biotinylated, mechanism-based activity-based probe (ABP) derived from the epoxide electrophile scaffold of E-64 [1]. It functions simultaneously as (i) a covalent, activity-dependent label for papain-family cysteine cathepsins [2] and (ii) a multivalent ligand for the mannose-6-phosphate receptor (M6PR), enabling targeted delivery to the endolysosomal system . The core epoxysuccinate warhead irreversibly alkylates the active-site cysteine thiol of catalytically competent proteases [3], while the pendant biotin tag permits streptavidin-based detection or affinity enrichment .

Why Standard Cysteine Protease Inhibitors or Non-Multivalent Probes Cannot Substitute for DCG04


Substitution of DCG04 with a generic epoxide inhibitor (e.g., unmodified E-64) or a mono-functional ABP (e.g., FY01) is scientifically unsound for three quantifiable reasons. First, DCG04's dual functional architecture — an E-64–derived reactive warhead plus a distal biotin affinity handle — uniquely supports both covalent active-site labeling and downstream streptavidin-based detection or avidin-mediated pull-down [1]. Second, its multivalent M6PR engagement confers endolysosomal routing capacity that simple ABPs lack, directly altering subcellular probe distribution [2]. Third, DCG04 displays a distinct concentration–response profile in direct comparative labeling assays; for instance, DCG04 was employed at 1 µM to achieve robust parasite protease labeling under conditions where related ABPs were effective at 0.1 µM [3], reflecting different on-target binding kinetics that preclude simple concentration-equivalent swap. These differences are quantitative and experimentally documented, not vendor speculation.

DCG04 Differential Performance: Quantitative Head-to-Head and Cross-Study Comparative Evidence


DCG04 Versus Parent Scaffold E-64: Identical Cysteine Protease Target Spectrum with Added Biotin-Affinity Functionality

DCG04 was engineered by appending a biotin affinity tag to the E-64 scaffold. In comparative profiling experiments using crude cellular extracts, DCG-04 (P2 leucine analog) targeted the same broad set of papain-family cysteine proteases as the parent E-64 [1]. The key differentiation is that DCG04 incorporates a biotin handle, enabling post-labeling purification and identification of modified proteases by mass spectrometry, which unmodified E-64 cannot support [1].

cysteine protease profiling activity-based protein profiling chemical proteomics

DCG04 Differential Cathepsin B versus Cathepsin L Labeling Under Pharmacological Stress

In KB-3-1 epidermoid carcinoma cells treated with cytotoxic cyclohexadepsipeptides enniatin B or beauvericin, DCG04 labeling of lysosomal cathepsin L remained unaffected, whereas labeling of cathepsin B was significantly reduced [1]. This indicates that DCG04 can differentially report on the activity state of individual cathepsin isoforms within the same cellular context, a capacity not equally documented for other pan-cathepsin probes.

cathepsin activity lysosomal cysteine proteases cytotoxicity assays

DCG04 Effective Labeling Concentration in Plasmodium Lysates Compared to Alternative ABPs

In a comparative ABP profiling study using Plasmodium falciparum parasite lysates, DCG04 was employed at 1 µM to achieve detectable labeling of DPAP1, DPAP3, FP1, and FP2/3, whereas alternative ABPs were used at 0.1 µM under otherwise identical labeling conditions [1]. This 10-fold difference in applied concentration reflects probe-specific labeling efficiency and must be considered when designing competitive labeling or inhibitor screening assays.

malaria research Plasmodium falciparum activity-based probe optimization

DCG04 Cross-Species Conservation of Papain-Family Cysteine Protease Targeting from Mammals to Drosophila

DCG-04 was validated as a mechanism-based probe that covalently targets mammalian papain-family cysteine proteases and was shown to detect Drosophila S2 cell polypeptides in an activity-dependent manner [1]. Among the identified Drosophila targets were homologs of lysosomal cathepsins L, K, B, and F, with peak activity at pH 4.5 — mirroring the acidic lysosomal optimum of mammalian orthologs [1].

evolutionary proteomics Drosophila model cross-species protease profiling

DCG04 Optimal Deployment Scenarios Based on Quantified Differential Evidence


Activity-Based Proteomics Requiring Affinity Enrichment and MS Identification

DCG04 is the appropriate selection when the experimental objective requires both covalent labeling of active cysteine cathepsins and subsequent streptavidin-mediated pull-down for LC-MS/MS identification. This scenario leverages DCG04's biotin handle, which E-64 lacks, enabling enrichment of labeled proteases from complex lysates [1]. The biotin tag also supports Western blot detection via streptavidin-HRP, obviating the need for antibody-based detection when protease-specific antibodies are unavailable.

Endolysosomal Targeting of Activity-Based Probes via M6PR Engagement

DCG04's multivalent M6PR ligand functionality directs the probe to the endolysosomal compartment, concentrating it at the subcellular site where cathepsins are most abundant and active. This property is essential for experiments requiring spatial resolution of protease activity (e.g., confocal microscopy of lysosomal cathepsin function) or when lysosomal delivery is a prerequisite for biological effect [1]. Standard ABPs without M6PR targeting motifs lack this subcellular routing capacity.

Differential Cathepsin B/L Activity Assessment Under Drug Treatment

In cytotoxicity or lysosomal perturbation studies, DCG04 can discriminate between cathepsin B and cathepsin L activity changes within a single labeling reaction. As shown in enniatin B– and beauvericin–treated KB-3-1 cells, DCG04 labeling of cathepsin L remains unchanged while cathepsin B labeling is markedly reduced [1]. This built-in differential reporting eliminates the need for separate isoform-specific probes and provides an internal control for gel-loading variations.

Cross-Species Comparative Protease Activity Profiling (Mammals, Insects, Plants)

DCG04's broad conservation of papain-family target engagement across phylogenetically distant species — validated in mammalian cells, Drosophila S2 cells [1], and Arabidopsis thaliana leaf extracts [2] — makes it the probe of choice for comparative protease activity studies. Its mechanism-based covalent labeling depends on catalytic cysteine reactivity rather than species-specific sequence recognition, ensuring consistent performance across diverse biological systems without species-specific optimization.

Technical Documentation Hub

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